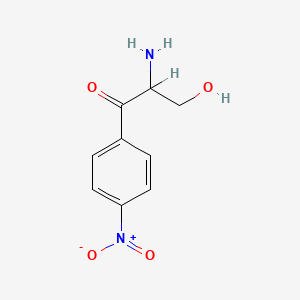
methyl (2S)-2-acetamidooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-acetamidooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group attached to an octanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-acetamidooctanoate typically involves the esterification of (2S)-2-acetamidooctanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
化学反応の分析
Types of Reactions
Methyl (2S)-2-acetamidooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (2S)-2-acetamidooctanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: (2S)-2-acetamidooctanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Methyl (2S)-2-acetamidooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2S)-2-acetamidooctanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing active components that interact with cellular pathways.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-acetamidodecanoate: Similar structure with a longer carbon chain.
Ethyl (2S)-2-acetamidooctanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (2S)-2-acetamidohexanoate: Similar structure with a shorter carbon chain.
Uniqueness
Methyl (2S)-2-acetamidooctanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
特性
CAS番号 |
3399-12-0 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
methyl (2S)-2-acetamidooctanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-8-10(11(14)15-3)12-9(2)13/h10H,4-8H2,1-3H3,(H,12,13)/t10-/m0/s1 |
InChIキー |
HXEHVYHMGGXHQE-JTQLQIEISA-N |
異性体SMILES |
CCCCCC[C@@H](C(=O)OC)NC(=O)C |
正規SMILES |
CCCCCCC(C(=O)OC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


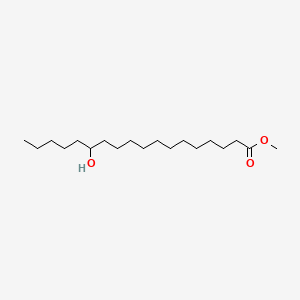

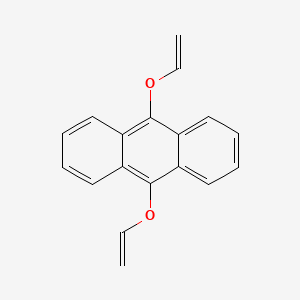




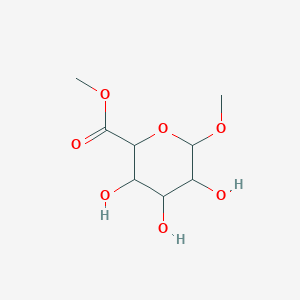
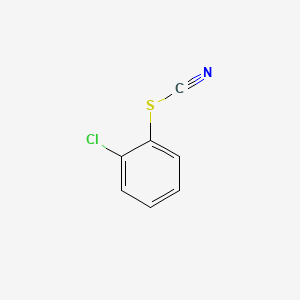
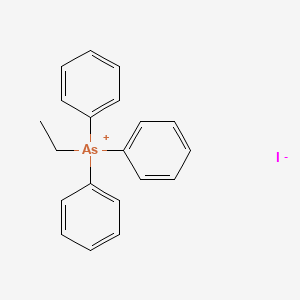
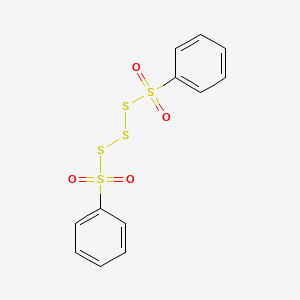
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
